An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH: A Versatile Building Block for Peptide Chemistry and Drug Discovery
An In-depth Technical Guide to Boc-Ser(O-propargyl)-OH: A Versatile Building Block for Peptide Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-O-propargyl-L-serine, commonly referred to as Boc-Ser(O-propargyl)-OH, is a synthetically modified amino acid derivative that has emerged as a valuable tool in the fields of chemical biology, peptide synthesis, and drug development. Its unique structure, featuring a Boc protecting group on the alpha-amino group and a propargyl ether on the serine side-chain, allows for its seamless integration into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. The terminal alkyne functionality of the propargyl group serves as a versatile handle for post-synthetic modifications via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."
This technical guide provides a comprehensive overview of Boc-Ser(O-propargyl)-OH, including its chemical and physical properties, detailed experimental protocols for its use in peptide synthesis and subsequent bioconjugation, and its applications in drug discovery and development.
Chemical and Physical Properties
Boc-Ser(O-propargyl)-OH is a white to off-white solid that is soluble in a range of organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). The key physicochemical properties are summarized in the table below. It is important to note that while some specific data for Boc-Ser(O-propargyl)-OH is available, other parameters are often reported for the closely related and more common Boc-Ser-OH and are provided here for reference.
| Property | Value | Reference |
| Chemical Name | N-α-tert-Butoxycarbonyl-O-propargyl-L-serine | N/A |
| Synonyms | Boc-L-Ser(propargyl)-OH | N/A |
| CAS Number | 145205-94-3 | [1][2] |
| Molecular Formula | C₁₁H₁₇NO₅ | [1][2] |
| Molecular Weight | 243.26 g/mol | [1][2] |
| Appearance | White to off-white powder | General Observation |
| Purity (Typical) | ≥95% (HPLC) | Supplier Data |
| Melting Point | Data not available for Boc-Ser(O-propargyl)-OH. For Boc-Ser-OH: 88-93 °C. | [3] |
| Optical Rotation | Data not available for Boc-Ser(O-propargyl)-OH. For Boc-Ser-OH: [α]20/D +5.0 to +7.0° (c=1 in methanol). | |
| Solubility | Soluble in DMF, DCM, and other organic solvents. | General Knowledge |
Core Applications in Research and Development
The primary utility of Boc-Ser(O-propargyl)-OH lies in its role as a versatile building block for the synthesis of modified peptides and bioconjugates. The propargyl group introduces a bioorthogonal handle that does not interfere with the native chemical functionalities of the peptide. This allows for the specific and efficient attachment of a wide array of molecules, including:
-
Fluorophores and Imaging Agents: For tracking and visualizing peptides in biological systems.
-
Polyethylene Glycol (PEG) Chains: To improve the pharmacokinetic properties of therapeutic peptides.
-
Small Molecule Drugs: To create peptide-drug conjugates (PDCs) for targeted drug delivery.[4]
-
Carbohydrates: For the synthesis of glycopeptides with enhanced stability or altered biological activity.
-
Other Peptides or Proteins: To generate complex biomolecular architectures.
The ability to introduce modifications at a specific site within a peptide sequence is crucial for structure-activity relationship (SAR) studies and the optimization of peptide-based therapeutics.
Experimental Protocols
The following sections provide detailed methodologies for the incorporation of Boc-Ser(O-propargyl)-OH into a peptide sequence using Boc-chemistry solid-phase peptide synthesis (SPPS) and the subsequent modification of the propargylated peptide via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Incorporation of Boc-Ser(O-propargyl)-OH via Boc-SPPS
This protocol outlines the manual synthesis of a peptide containing a Boc-Ser(O-propargyl)-OH residue on a Merrifield resin. The steps can be adapted for automated peptide synthesizers.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-amino acids (including Boc-Ser(O-propargyl)-OH)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC) or other coupling reagents (e.g., HBTU/HOBt)
-
Scavengers (e.g., anisole, thioanisole) for cleavage
-
Diethyl ether, cold
-
Methanol (MeOH)
-
Solid Phase Synthesis Vessel
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM for 30-60 minutes in a solid-phase synthesis vessel.[1]
-
First Amino Acid Coupling (Esterification):
-
Couple the first Boc-amino acid (as its cesium salt for improved efficiency and to avoid side reactions) to the resin.[1]
-
Alternatively, use a pre-loaded resin.
-
-
Deprotection of the Boc Group:
-
Wash the resin with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for 2 minutes, drain, and then treat again with the same solution for 20-30 minutes to remove the N-terminal Boc group.[1]
-
Wash the resin thoroughly with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resin-bound amine salt with a 5-10% solution of DIEA in DCM (2 x 2 minutes).[1]
-
Wash the resin with DCM.
-
-
Amino Acid Coupling (including Boc-Ser(O-propargyl)-OH):
-
In a separate vessel, pre-activate the next Boc-amino acid (e.g., 3-4 equivalents) with a coupling reagent such as DCC in DCM or HBTU/HOBt in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
-
Repeat Deprotection, Neutralization, and Coupling Cycles: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence until the desired length is achieved.
-
Final Deprotection: Perform a final Boc deprotection as described in step 3.
-
Peptide Cleavage from Resin:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole) to protect sensitive side chains. This step should be performed in a specialized apparatus and with appropriate safety precautions.
-
The cleavage reaction is typically carried out for 1-2 hours at 0°C.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether to remove scavengers and by-products.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final propargylated peptide as a white powder.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of the Propargylated Peptide
This protocol describes a general procedure for the "click" reaction between the synthesized propargyl-containing peptide and an azide-functionalized molecule (e.g., a fluorescent dye, PEG, or small molecule).
Materials:
-
Propargylated peptide
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand (optional, but recommended to protect the peptide from oxidative damage)
-
Phosphate buffer or other suitable aqueous buffer system
-
DMSO or other organic co-solvent if needed for solubility
-
Reaction vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the propargylated peptide in the chosen buffer.
-
Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water) and sodium ascorbate (e.g., 100 mM in water).
-
If using a ligand, prepare a stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a reaction vial, combine the propargylated peptide solution, the azide-functionalized molecule, and the TBTA solution (if used).
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations typically range from 10 µM to 1 mM for the peptide and azide (B81097), with a slight excess of the azide often used. The copper and ascorbate are typically used in catalytic amounts (e.g., 0.1-0.2 equivalents relative to the limiting reagent).
-
-
Reaction Incubation:
-
Incubate the reaction mixture at room temperature with gentle agitation.
-
The reaction is typically complete within 1-4 hours, but can be monitored by RP-HPLC or mass spectrometry.
-
-
Purification of the Conjugate:
-
Purify the resulting peptide conjugate using RP-HPLC to remove unreacted starting materials, catalyst, and by-products.
-
Characterize the final product by mass spectrometry and other analytical techniques to confirm successful conjugation.
-
Lyophilize the pure fractions to obtain the final bioconjugate.
-
Mandatory Visualizations
Chemical Structure and Reaction Scheme
A schematic of the CuAAC reaction with Boc-Ser(O-propargyl)-OH.
Experimental Workflow: Peptide Synthesis and Conjugation
Workflow for peptide synthesis and subsequent bioconjugation.
Applications in Drug Discovery and Development
The ability to introduce a propargyl group into a peptide sequence via Boc-Ser(O-propargyl)-OH has significant implications for drug discovery and development.
-
Peptide Stapling: The alkyne handle can be used in intramolecular cyclization reactions to create "stapled" peptides. These conformationally constrained peptides often exhibit enhanced proteolytic stability, increased cell permeability, and improved binding affinity to their targets.[5][6]
-
Peptide-Drug Conjugates (PDCs): By attaching a cytotoxic drug to a tumor-targeting peptide, PDCs can be developed to selectively deliver the therapeutic agent to cancer cells, thereby reducing systemic toxicity. The click reaction provides a robust method for linking the drug to the peptide.
-
Development of Novel Biomaterials: The modification of peptides with polymers or other materials can lead to the creation of novel hydrogels, nanoparticles, and other biomaterials with applications in tissue engineering and drug delivery.
-
Probing Biological Systems: The site-specific labeling of peptides with fluorescent probes or affinity tags enables researchers to study peptide-protein interactions, cellular localization, and other biological processes with high precision.
Conclusion
Boc-Ser(O-propargyl)-OH is a powerful and versatile chemical tool for researchers in peptide chemistry and drug development. Its compatibility with standard Boc-SPPS protocols allows for the straightforward incorporation of a bioorthogonal alkyne handle into peptide sequences. This enables a wide range of post-synthetic modifications via the highly efficient CuAAC reaction, facilitating the development of novel therapeutic peptides, diagnostic agents, and advanced biomaterials. The methodologies and applications outlined in this guide highlight the significant potential of Boc-Ser(O-propargyl)-OH to advance research and innovation in the life sciences.
